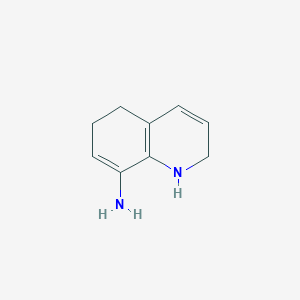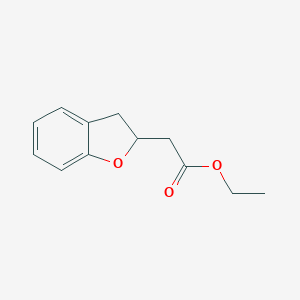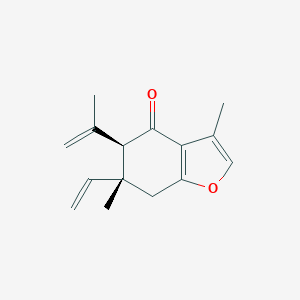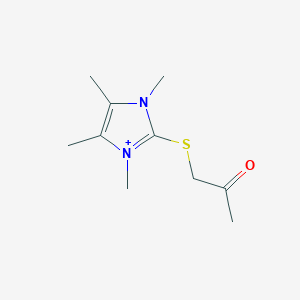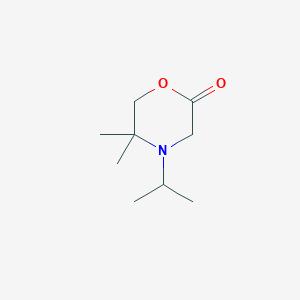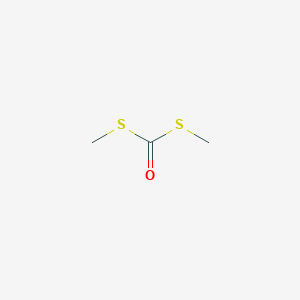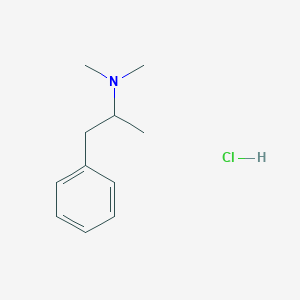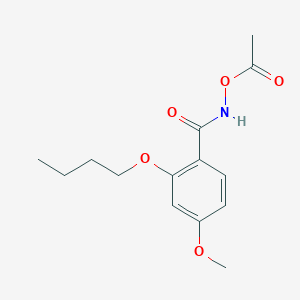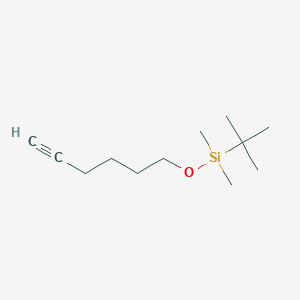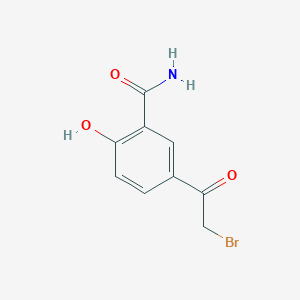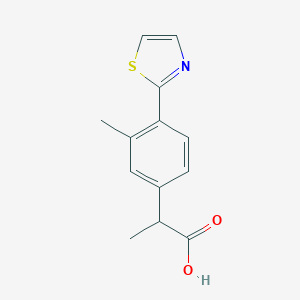
alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid selectively inhibits COX-2 activity, which reduces the production of prostaglandins and subsequently alleviates inflammation and pain.
Effets Biochimiques Et Physiologiques
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been shown to possess a favorable safety profile and exhibits minimal toxicity in animal studies. It has been found to be well-tolerated and does not cause any significant adverse effects on the liver or kidney function. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has also been found to possess antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid is also stable under normal laboratory conditions and can be easily stored. However, alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress. Another area of interest is its potential use in the treatment of cancer. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been found to inhibit the growth of cancer cells and can induce apoptosis, which is programmed cell death. Further research is needed to investigate the potential of alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid as a therapeutic agent in these diseases.
Méthodes De Synthèse
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid can be synthesized via a multistep process that involves the condensation of 2-thiazolylacetic acid with 2,4-dimethylbenzaldehyde, followed by cyclization and oxidation. The final product is obtained in the form of a white crystalline powder.
Applications De Recherche Scientifique
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Propriétés
Numéro CAS |
132483-36-4 |
|---|---|
Nom du produit |
alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid |
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
2-[3-methyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-10(9(2)13(15)16)3-4-11(8)12-14-5-6-17-12/h3-7,9H,1-2H3,(H,15,16) |
Clé InChI |
IZPYQZOGDSARFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

